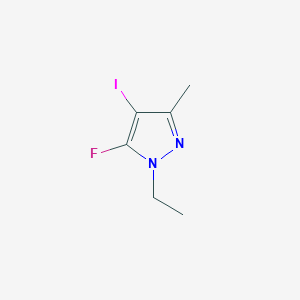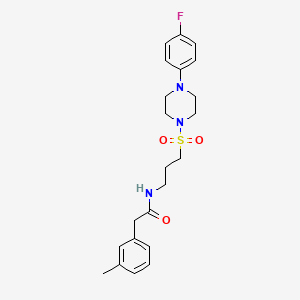
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(m-tolyl)acetamide, commonly known as FPMTA, is a chemical compound that has gained significant attention in the scientific community. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the metabolism of endocannabinoids. In recent years, FPMTA has emerged as a promising tool for studying the physiological and biochemical effects of endocannabinoids in various biological systems.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research has shown that derivatives of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(m-tolyl)acetamide exhibit significant antibacterial and antifungal activities. Khan et al. (2019) synthesized a series of sulfonamides and alkylated piperazine derivatives that demonstrated notable antibacterial, antifungal, and anthelmintic activity. These compounds showed good correlation of binding energy with in vitro data for active compounds, indicating their potential as antibacterial, antifungal, and anthelmintic agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Anti-tumor Activities
Novel derivatives have also been synthesized for anti-tumor applications. Hao-fei (2011) prepared a key intermediate that, after nucleophilic substitution, yielded compounds with better anti-tumor activities. This study underscores the compound's versatility in synthesizing novel isoxazole compounds with potential anti-tumor properties (Qi Hao-fei, 2011).
Synthesis and Evaluation of Isoxazolinyl Oxazolidinones
Varshney et al. (2009) synthesized a series of N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide derivatives. These compounds were evaluated against resistant Gram-positive and Gram-negative bacteria, showing lower MIC values compared to linezolid, indicating their potential as potent antibacterial agents (Varshney, Mishra, Shukla, & Sahu, 2009).
Molecular Docking and Biological Potentials
The molecular docking studies of newly synthesized aryl(thio)carbamoyl derivatives of piperazines evaluated their potential as herbicides and plant growth regulators. Stoilkova et al. (2014) reported that compounds containing piperazine ring, ethylene group, and 4-fluorophenylcarbamoyl group exhibited significant herbicidal activity, highlighting the chemical's versatility in creating new herbicides and cytokinin mimics (Stoilkova, Yonova, & Ananieva, 2014).
Propiedades
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c1-18-4-2-5-19(16-18)17-22(27)24-10-3-15-30(28,29)26-13-11-25(12-14-26)21-8-6-20(23)7-9-21/h2,4-9,16H,3,10-15,17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMCZRHPGWZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3006837.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3006838.png)
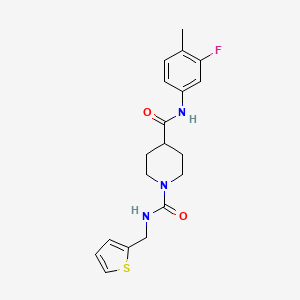

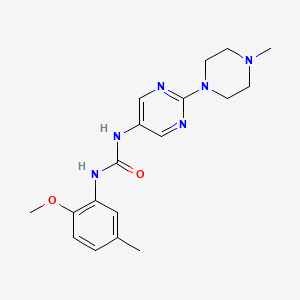
![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)
![3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3006846.png)
![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)
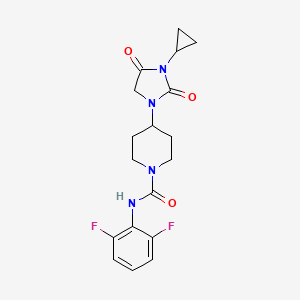
![1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B3006850.png)
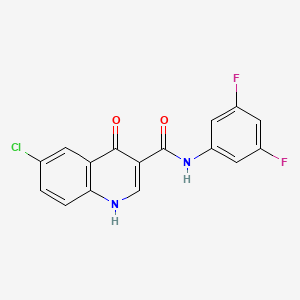
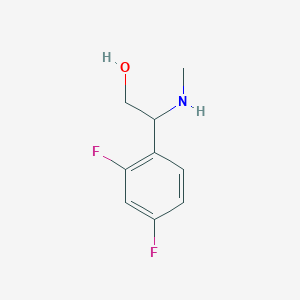
![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)
